molecular formula C22H24N2O8 B611298 Tetracyclin CAS No. 60-54-8

Tetracyclin

Katalognummer: B611298
CAS-Nummer: 60-54-8
Molekulargewicht: 444.4 g/mol
InChI-Schlüssel: NWXMGUDVXFXRIG-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Wirkmechanismus

Target of Action

Tetracycline, a broad-spectrum polyketide antibiotic, primarily targets the bacterial 30S ribosomal subunit . This subunit plays a crucial role in protein synthesis within the bacterial cell . Tetracycline also binds to some extent to the bacterial 50S ribosomal subunit .

Mode of Action

Tetracycline exerts its bacteriostatic effect by binding reversibly to the bacterial 30S ribosomal subunit . This binding prevents the incoming aminoacyl tRNA from attaching to the ribosome acceptor site, thereby interfering with protein synthesis . In addition, tetracycline may alter the cytoplasmic membrane, causing intracellular components to leak from bacterial cells .

Biochemical Pathways

The primary biochemical pathway affected by tetracycline is protein synthesis. By binding to the 30S ribosomal subunit, tetracycline inhibits the growth of the peptide chain, disrupting the protein synthesis process . This disruption affects various downstream effects, including the growth and replication of bacteria .

Pharmacokinetics

Tetracyclines, including tetracycline, can be categorized into three groups based on their pharmacokinetic properties . Tetracycline belongs to the oldest group (Group 1), characterized by poor absorption after food intake . The pharmacokinetics of tetracycline involve absorption, distribution, metabolism, and excretion (ADME). The specifics of these processes can vary depending on factors such as dosage, route of administration, and individual patient characteristics .

Result of Action

The primary result of tetracycline’s action is the inhibition of bacterial growth, making it a bacteriostatic antibiotic . By preventing protein synthesis, tetracycline disrupts essential biological processes within the bacterial cell, leading to a halt in bacterial growth and replication . This effect is seen in a wide range of gram-positive and gram-negative bacteria, as well as several intracellular bacterial pathogens .

Action Environment

The action of tetracycline can be influenced by various environmental factors. For instance, the presence of tetracycline in the environment can lead to the development of antibiotic-resistant microorganisms . This resistance can pose a significant challenge to the efficacy of tetracycline and other antibiotics . Furthermore, the environmental presence of tetracycline can have detrimental effects on aquatic and terrestrial biodiversity . Therefore, understanding and managing the environmental impact of tetracycline is crucial for maintaining its efficacy and minimizing ecological harm .

Wissenschaftliche Forschungsanwendungen

Tetracyclin hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung:

5. Wirkmechanismus

This compound entfaltet seine Wirkung, indem es an die 30S-ribosomale Untereinheit von Bakterien bindet und so die Anlagerung von Aminoacyl-tRNA am Ribosom verhindert. Dies hemmt die Proteinsynthese, die für das Wachstum und die Vermehrung von Bakterien unerlässlich ist. This compound bindet auch in geringerem Umfang an die 50S-ribosomale Untereinheit, wodurch die Proteinsynthese weiter gestört wird .

Ähnliche Verbindungen:

  • Doxycyclin
  • Minocyclin
  • Tigecyclin
  • Omadacyclin
  • Eravacyclin

Vergleich: this compound und seine ähnlichen Verbindungen teilen einen gemeinsamen Wirkmechanismus, unterscheiden sich jedoch in ihren pharmakokinetischen Eigenschaften und ihrem Wirkungsspektrum. So hat beispielsweise Doxycyclin eine längere Halbwertszeit und eine bessere Absorption als this compound, wodurch es bei bestimmten Infektionen effektiver ist. Minocyclin hat eine bessere Gewebsdurchdringung, während Tigecyclin gegen ein breiteres Spektrum resistenter Bakterien wirksam ist .

This compound bleibt ein wertvolles Antibiotikum aufgrund seiner Breitbandaktivität und relativ niedrigen Kosten. Die Entwicklung von Resistenzen hat seinen Einsatz jedoch eingeschränkt, was zur Entwicklung neuerer this compound-Derivate mit verbesserten Eigenschaften geführt hat .

Biochemische Analyse

Biochemical Properties

Tetracycline plays a crucial role in biochemical reactions by inhibiting the synthesis of proteins in bacterial cells. It interacts with the 30S ribosomal subunit, preventing the attachment of aminoacyl-tRNA to the mRNA-ribosome complex . This interaction is reversible and leads to a bacteriostatic effect, meaning it stops bacteria from multiplying without necessarily killing them. Tetracycline also binds to the 50S ribosomal subunit to a lesser extent, which may alter the cytoplasmic membrane and cause intracellular components to leak . The compound’s ability to inhibit protein synthesis makes it effective against a wide range of bacterial species.

Cellular Effects

Tetracycline affects various types of cells and cellular processes. In bacterial cells, it inhibits protein synthesis by binding to the 30S ribosomal subunit, which blocks the binding of aminoacyl-tRNA to the ribosome . This inhibition disrupts cell function and prevents the bacteria from growing and reproducing. In eukaryotic cells, tetracycline interacts weakly with the 80S ribosome, leading to a relatively weak inhibition of protein synthesis . This selective inhibition is why tetracycline is effective against bacteria while having limited side effects on human cells.

Molecular Mechanism

The molecular mechanism of tetracycline involves its binding to the 30S ribosomal subunit in bacterial cells. This binding prevents the attachment of aminoacyl-tRNA to the ribosome, thereby inhibiting protein synthesis . Tetracycline’s action is bacteriostatic, meaning it stops bacteria from multiplying without killing them. The compound also binds to the 50S ribosomal subunit to a lesser extent, which may alter the cytoplasmic membrane and cause intracellular components to leak . This dual binding mechanism makes tetracycline a potent inhibitor of bacterial growth.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of tetracycline can change over time. The compound is stable as a dry powder but can degrade in aqueous solutions, especially at higher pH levels . Over time, bacteria can develop resistance to tetracycline, often through the acquisition of genes that code for efflux pumps or ribosomal protection proteins . These resistance mechanisms can reduce the effectiveness of tetracycline in long-term studies. Additionally, tetracycline’s bacteriostatic effect means that its impact on bacterial growth can be observed over several hours to days, depending on the experimental conditions.

Dosage Effects in Animal Models

The effects of tetracycline vary with different dosages in animal models. At therapeutic doses, tetracycline effectively inhibits bacterial growth without causing significant toxicity . At higher doses, tetracycline can cause adverse effects such as gastrointestinal disturbances, hepatotoxicity, and photosensitivity . In some animal models, high doses of tetracycline have been associated with changes in bone and teeth development due to its ability to bind to calcium . These dosage-dependent effects highlight the importance of careful dosing in both clinical and research settings.

Metabolic Pathways

Tetracycline is metabolized in the liver and excreted primarily through the kidneys . The compound undergoes various metabolic transformations, including demethylation, deamination, and hydroxylation . These metabolic pathways are facilitated by enzymes such as cytochrome P450 oxidases. The metabolites of tetracycline can retain some antimicrobial activity, but they are generally less potent than the parent compound . Understanding these metabolic pathways is crucial for optimizing the use of tetracycline in clinical settings.

Transport and Distribution

Tetracycline is transported and distributed within cells and tissues through both passive diffusion and active transport mechanisms . The compound can bind to plasma proteins, which facilitates its distribution throughout the body . Tetracycline is also known to accumulate in certain tissues, such as the liver, kidneys, and bones . This tissue distribution is influenced by factors such as blood flow, tissue permeability, and the presence of binding proteins.

Subcellular Localization

Within cells, tetracycline localizes primarily to the cytoplasm, where it exerts its inhibitory effects on protein synthesis . The compound can also accumulate in the endoplasmic reticulum and other organelles involved in protein synthesis . Tetracycline’s subcellular localization is influenced by its ability to bind to ribosomes and other cellular components. This localization is crucial for its effectiveness as an antibiotic, as it ensures that the compound reaches its target sites within bacterial cells.

Vorbereitungsmethoden

Synthetische Wege und Reaktionsbedingungen: Tetracyclin kann durch verschiedene Verfahren synthetisiert werden. Eine gängige Methode beinhaltet die Fermentation von Streptomyces-Bakterien, die this compound auf natürliche Weise produzieren. Der Prozess umfasst die Extraktion und Reinigung des Antibiotikums aus der Bakterienkultur .

Industrielle Produktionsverfahren: In industriellen Umgebungen wird this compound oft semi-synthetisch hergestellt. Der Prozess beginnt mit der Fermentation von Streptomyces-Bakterien zur Produktion von Chlorthis compound, das dann chemisch modifiziert wird, um this compound zu erzeugen. Dieses Verfahren ermöglicht die großtechnische Produktion des Antibiotikums .

Analyse Chemischer Reaktionen

Arten von Reaktionen: Tetracyclin durchläuft verschiedene chemische Reaktionen, darunter Oxidations-, Reduktions- und Substitutionsreaktionen. Diese Reaktionen können die chemische Struktur und die Eigenschaften von this compound verändern, was sich auf seine Wirksamkeit und Stabilität auswirkt .

Häufige Reagenzien und Bedingungen:

Hauptprodukte, die gebildet werden: Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, umfassen verschiedene this compound-Derivate, die unterschiedliche pharmakologische Eigenschaften und Anwendungen haben können .

Vergleich Mit ähnlichen Verbindungen

  • Doxycycline
  • Minocycline
  • Tigecycline
  • Omadacycline
  • Eravacycline

Comparison: Tetracycline and its similar compounds share a common mechanism of action but differ in their pharmacokinetic properties and spectrum of activity. For example, doxycycline has a longer half-life and better absorption compared to tetracycline, making it more effective for certain infections. Minocycline has better penetration into tissues, while tigecycline is effective against a broader range of resistant bacteria .

Tetracycline remains a valuable antibiotic due to its broad-spectrum activity and relatively low cost. the development of resistance has limited its use, prompting the development of newer tetracycline derivatives with improved properties .

Biologische Aktivität

Tetracycline is a broad-spectrum antibiotic that has been widely used for the treatment of various bacterial infections. Its biological activity primarily stems from its ability to inhibit protein synthesis in bacteria, making it effective against a wide range of gram-positive and gram-negative organisms. This article delves into the mechanisms of action, resistance patterns, clinical implications, and recent research findings regarding tetracycline.

Tetracycline exerts its antibacterial effects by binding to the 30S ribosomal subunit of bacterial ribosomes. This binding interferes with the attachment of aminoacyl-tRNA to the ribosome, thereby inhibiting protein synthesis. The specific interaction occurs at a conserved site within the 16S rRNA component of the ribosome, leading to a bacteriostatic effect, although some studies suggest that certain tetracycline derivatives may exhibit bactericidal properties under specific conditions .

Key Points:

  • Binding Site : Tetracycline binds to the 30S ribosomal subunit.
  • Mechanism : Inhibits aminoacyl-tRNA binding, blocking protein synthesis.
  • Effect : Primarily bacteriostatic, with some bactericidal activity observed.

Biological Activity Spectrum

Tetracyclines are effective against a variety of pathogens, including:

  • Gram-positive bacteria : Staphylococcus aureus, Streptococcus pneumoniae
  • Gram-negative bacteria : Escherichia coli, Klebsiella pneumoniae
  • Atypical organisms : Mycoplasma pneumoniae, Chlamydia trachomatis

The antibiotic's spectrum is significant for treating infections like acne, respiratory tract infections, and certain zoonotic diseases .

Resistance Mechanisms

Resistance to tetracyclines has become a growing concern. The primary mechanisms include:

  • Efflux pumps : Bacteria can expel tetracycline before it exerts its effect.
  • Ribosomal protection proteins (RPPs) : These proteins can prevent tetracycline from binding to the ribosome.
  • Enzymatic inactivation : Some bacteria produce enzymes that chemically modify tetracycline.

Recent studies have highlighted the emergence of resistance genes in clinical isolates, underscoring the need for ongoing surveillance and stewardship efforts .

Case Study: Tetracycline in Treating STIs

A recent pilot trial involving daily doxycycline (a tetracycline derivative) showed significant reductions in bacterial sexually transmitted infections (STIs) among HIV-negative men who have sex with men (gbMSM). The study reported an odds ratio (OR) of 0.18 for STI incidence in the doxycycline group compared to controls . However, concerns about developing resistance necessitate careful consideration before widespread prophylactic use.

Cohort Study: First Trimester Exposure

A cohort study examined the risks associated with first-trimester exposure to tetracyclines. Findings indicated no significant increase in major congenital malformations (MCMs) among infants exposed to tetracyclines compared to unexposed controls. Although some increased risks were noted for nervous system anomalies, these were not sustained over longer follow-up periods .

Recent Research Findings

Recent studies have expanded our understanding of tetracycline's biological activity:

  • Antitumor Activity : New tetracycline derivatives are being explored for their potential antitumor effects. For instance, SF2575 has shown promising results in preliminary studies .
  • Resistance Patterns : Ongoing research is investigating the molecular basis of resistance mechanisms and their implications for treatment efficacy .
  • Structure-Activity Relationships : Novel synthetic derivatives are being developed to enhance antibacterial activity and overcome resistance mechanisms associated with traditional tetracyclines .

Summary Table of Tetracycline Properties

PropertyDescription
Class Broad-spectrum antibiotic
Mechanism of Action Inhibits protein synthesis by binding to 30S ribosomal subunit
Target Organisms Gram-positive and negative bacteria; atypical organisms
Resistance Mechanisms Efflux pumps, RPPs, enzymatic inactivation
Clinical Uses Acne treatment, respiratory infections, STIs

Eigenschaften

IUPAC Name

4-(dimethylamino)-1,6,10,11,12a-pentahydroxy-6-methyl-3,12-dioxo-4,4a,5,5a-tetrahydrotetracene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H24N2O8/c1-21(31)8-5-4-6-11(25)12(8)16(26)13-9(21)7-10-15(24(2)3)17(27)14(20(23)30)19(29)22(10,32)18(13)28/h4-6,9-10,15,25-26,29,31-32H,7H2,1-3H3,(H2,23,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NWXMGUDVXFXRIG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C2CC3C(C(=O)C(=C(C3(C(=O)C2=C(C4=C1C=CC=C4O)O)O)O)C(=O)N)N(C)C)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H24N2O8
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

444.4 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

60-54-8
Record name tetracycline
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=108579
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Customer
Q & A

Q1: How does tetracycline interact with its target and what are the downstream effects?

A1: Tetracycline exerts its antibacterial activity by binding to the bacterial ribosome, specifically at the 30S ribosomal subunit [, ]. This binding interferes with the binding of aminoacyl-tRNA to the ribosomal acceptor (A) site, thereby inhibiting protein synthesis and halting bacterial growth [, ].

Q2: Can you provide some structural characterization of tetracycline?

A2: Tetracycline is a yellow, crystalline compound with the molecular formula C22H24N2O8 and a molecular weight of 444.44 g/mol. The molecule features a tetracyclic naphtacene carboxamide ring system [, ]. Spectroscopic studies, including FT-IR and UV-Vis, have been employed to characterize the compound and investigate potential changes in its structural properties upon various treatments [].

Q3: How does the structure of tetracycline relate to its activity?

A3: The carboxamide group at the C2 position of the tetracycline molecule is essential for its transport into bacterial cells []. Modifications to the tetracycline structure can significantly alter its activity, potency, and selectivity [].

Q4: Are there any studies on the stability of tetracycline?

A4: Yes, studies have explored the stability of tetracycline hydrochloride under various conditions. One study investigated the effect of biofield treatment on chloramphenicol and tetracycline hydrochloride using FT-IR spectroscopy, suggesting that the treatment might enhance the chemical stability of both drugs []. Another study examined the release kinetics of 25% tetracycline hydrochloride-loaded ethylene vinyl acetate fibers, revealing a considerable decrease in the amount of biologically active tetracycline remaining in the fibers over time [].

Q5: Are there alternative compounds to tetracycline?

A5: Yes, other antibiotics, like macrolides and quinolones, can be used as alternatives to tetracycline []. The choice of treatment depends on factors such as the specific bacterial infection, resistance patterns, and patient-specific considerations [, ].

Q6: What analytical methods are employed to study tetracycline?

A6: Various analytical methods are used to characterize, quantify, and monitor tetracycline. These include:

  • High-Performance Liquid Chromatography (HPLC): This method is commonly used to separate and quantify tetracycline and its analogs in various matrices, including honey, milk, and pharmaceutical formulations [, , , ].
  • Liquid Chromatography-Mass Spectrometry (LC-MS/MS): This technique offers high sensitivity and selectivity for the determination of tetracycline residues in complex matrices like honey [].
  • Ultra-Performance Liquid Chromatography (UPLC): This method provides rapid and efficient separation of tetracycline for analysis, as demonstrated in a study evaluating water-flow variation and tetracycline hydrochloride administration in swine [].
  • Spectrophotometry: This method, often coupled with derivatization techniques like diazotization, can be used to quantify tetracycline hydrochloride in pharmaceutical formulations [].
  • Agar Diffusion Inhibition Assay: This microbiological method assesses the biological activity of tetracycline, for example, in drug-loaded fibers [].

Q7: What are the mechanisms of resistance to tetracycline?

A7: Bacteria can develop resistance to tetracycline through several mechanisms:

  • Efflux Pumps: Bacteria can acquire genes encoding efflux pumps, such as TetA(P) from Clostridium perfringens, which actively transport tetracycline out of the cell, reducing its intracellular concentration [].
  • Ribosome Protection Proteins: These proteins, like TetM and TetO, can bind to the ribosome and displace tetracycline from its binding site, allowing protein synthesis to continue [].
  • Mutations in Ribosomal RNA: Mutations in the 16S rRNA genes, particularly in the primary tetracycline binding pocket (Tet-1 site), can reduce the binding affinity of tetracycline to the ribosome, conferring decreased susceptibility [].

Q8: How prevalent is tetracycline resistance?

A8: The prevalence of tetracycline resistance varies depending on the bacterial species, geographic location, and antibiotic usage patterns. Studies have reported a high prevalence of tetracycline resistance genes, such as tetA and tetB, in Escherichia coli isolates from broiler chickens []. Additionally, resistance to tetracycline is a concern in Staphylococcus aureus [].

Q9: Are there any strategies to overcome tetracycline resistance?

A9: Researchers are exploring various strategies to combat tetracycline resistance:

  • Combination Therapy: Using tetracycline in combination with other antibiotics, such as rifampicin, can enhance its activity against resistant strains [].
  • Drug Delivery Systems: Novel drug delivery systems, such as encapsulation in cyclodextrins, are being explored to improve the bioavailability and efficacy of tetracycline [].

Q10: What is the environmental impact of tetracycline?

A10: Tetracycline, like other antibiotics, can enter the environment through wastewater and agricultural runoff, potentially contributing to the spread of antibiotic resistance genes []. Studies have investigated the use of UV light disinfection to degrade tetracycline in wastewater effluents []. Other research focuses on using porous graphitic biochar for the adsorption and removal of tetracycline from aqueous solutions [].

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.